Cas no 2260933-24-0 (3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1))

3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1) structure
2260933-24-0 structure
Product Name:3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1)
CAS No:2260933-24-0
MF:C7H14ClNO4S
MW:243.70836019516
CID:5457814
Update Time:2025-07-18

3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1)
    • Inchi: 1S/C7H13NO4S.ClH/c8-6(7(9)10)3-5-1-2-13(11,12)4-5;/h5-6H,1-4,8H2,(H,9,10);1H
    • InChI Key: BHKBDRJDJRVWTH-UHFFFAOYSA-N
    • SMILES: C(C1CCS(=O)(=O)C1)C(N)C(=O)O.Cl

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Additional information on 3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1)

Introduction to 3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1) and Its Significance in Modern Chemical Biology

The compound with the CAS number 2260933-24-0, identified as 3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its unique structural features, has garnered attention in recent years due to its potential applications in drug discovery and molecular research. The presence of a thiophene ring, combined with an α-aminotetrahydro structure and a 1,1-dioxide moiety, endows it with distinctive chemical properties that make it a valuable candidate for further exploration.

In the realm of chemical biology, the development of novel compounds often hinges on their ability to interact selectively with biological targets. The 3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1) structure presents an intriguing framework for designing molecules that can modulate biological pathways. The thiophene ring is a well-known scaffold in medicinal chemistry, frequently incorporated into drugs due to its stability and ability to engage with biological systems. The α-aminotetrahydro moiety adds another layer of complexity, suggesting potential roles in enzyme inhibition or receptor binding. The 1,1-dioxide functional group further enhances the molecule's versatility, allowing for diverse chemical modifications and interactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with increasing accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify promising candidates for further experimental validation. The 3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide, hydrochloride (1:1) has been subjected to such analyses, revealing potential binding affinities with various targets relevant to therapeutic intervention. These computational insights have paved the way for more targeted experimental approaches in drug discovery.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable for use in biochemical assays and pharmaceutical formulations. Solubility is a critical factor in drug development, as it directly impacts the bioavailability and efficacy of a therapeutic agent. The hydrochloride version of 3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide addresses this concern by improving the compound's pharmacokinetic properties.

One of the most exciting aspects of this molecule is its potential application in the development of novel therapeutics. Thiophene-based compounds have been extensively studied for their antimicrobial and anti-inflammatory properties. The specific arrangement of atoms in 3-Thiophenepropanoic acid, α-aminotetrahydro-, 1,1-dioxide suggests that it may exhibit similar activities while targeting additional pathways. For instance, its structure could allow it to interact with enzymes involved in metabolic disorders or signal transduction cascades relevant to diseases such as cancer and neurodegeneration.

Current research is exploring the synthetic pathways that can be employed to modify this compound effectively. The versatility of the thiophene ring allows for numerous derivatization strategies, enabling chemists to tailor the molecule's properties for specific applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing new functional groups while maintaining the integrity of the core structure. These synthetic advancements are crucial for expanding the chemical toolbox available to researchers working on 3-Thiophenepropanoic acid derivatives.

The role of α-aminotetrahydro structures in medicinal chemistry cannot be overstated. These motifs are frequently found in biologically active molecules due to their ability to form hydrogen bonds and participate in π-stacking interactions. In 3-Thiophenepropanoic acid, this feature contributes to its potential as a scaffold for drug design. By incorporating additional functional groups or substituents at strategic positions within this framework, researchers can fine-tune its biological activity.

The 1,1-dioxide moiety is another key feature that distinguishes this compound from others in its class. This functional group can influence both the electronic properties and solubility of the molecule. In some cases, it has been shown to enhance binding affinity by stabilizing transition states or facilitating specific interactions with biological targets. The hydrochloride salt form further modulates these properties by introducing a charged group that can improve solubility and interaction with polar surfaces.

In conclusion,3-Thiophenepropanoic acid, α-aminotetrahydro-, 1, dioxide, hydrochloride (() is a promising compound with significant potential in chemical biology and drug discovery. Its unique structural features—comprising a thiophene ring, an α-aminotetrahydro structure, and a ¹⁸⁸⁸ dioxide moiety—make it an attractive candidate for further exploration.* Its hydrochloride salt form enhances its solubilityand stability, making it more suitable for biochemical assaysand pharmaceutical applications.* Recent computational studies*have highlighted its potential as a modulator of various biological pathways,* paving the way for new therapeutic strategies.* As research continues,*the synthetic methodologies available*for modifying this compound*will likely expand,*allowing chemists*to develop even more sophisticated derivatives.* With these advancements,*the future looks bright*for harnessing*the full potential*of 2260933-24-0 *in medicine*and beyond.*

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